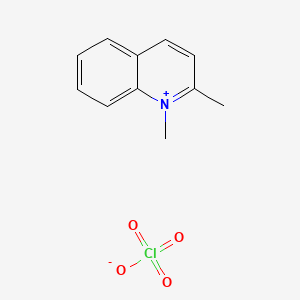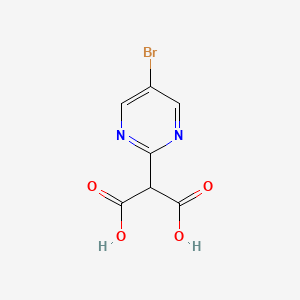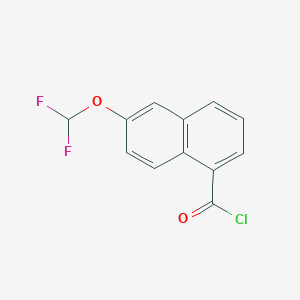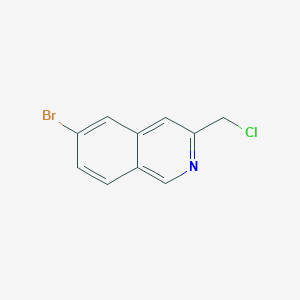
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid typically involves the bromination of 2-methylindazole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indazole ring. The resulting 3-bromo-2-methylindazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.
Major Products Formed
Substitution Reactions: Yield substituted indazole derivatives.
Oxidation and Reduction Reactions: Produce N-oxides or amines.
Coupling Reactions: Result in biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Chemical Biology: Serves as a probe for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylindazole: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Bromoindazole: Similar in structure but lacks the methyl and carboxylic acid groups, affecting its biological activity.
2-Methyl-6-carboxyindazole: Lacks the bromine atom, which may influence its reactivity and applications.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
1638761-43-9 |
|---|---|
Formule moléculaire |
C9H7BrN2O2 |
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
3-bromo-2-methylindazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14) |
Clé InChI |
WQVBEUHSEJGFHE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C=CC(=CC2=N1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)









![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)

